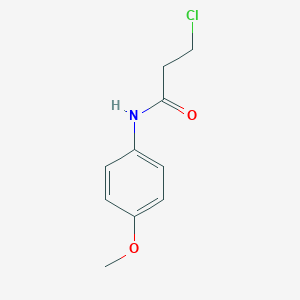

3-Chloro-n-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

3-chloro-N-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNNQFDBJXKWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336299 | |

| Record name | 3-chloro-n-(4-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19313-87-2 | |

| Record name | 3-chloro-n-(4-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of 4-Methoxyaniline with 3-Chloropropionyl Chloride

The most widely reported method involves the reaction of 4-methoxyaniline with 3-chloropropionyl chloride under Schotten-Baumann conditions. This two-phase system employs an aqueous base (e.g., sodium hydroxide) and an organic solvent (e.g., dichloromethane or ethyl acetate) to facilitate the reaction:

Reaction Parameters:

-

Base: Triethylamine or aqueous NaOH to neutralize HCl byproducts.

-

Solvent: Dichloromethane or tetrahydrofuran (THF) for optimal miscibility.

-

Stoichiometry: A 1:1 molar ratio of amine to acyl chloride, with a 10–20% excess of acyl chloride to drive completion.

Workup and Purification:

Alternative Methods: Solid-Phase Synthesis

Recent advancements explore solid-phase synthesis using polymer-supported reagents to simplify purification. For instance, 4-methoxyaniline immobilized on Wang resin reacts with 3-chloropropionyl chloride in dimethylformamide (DMF), followed by cleavage with trifluoroacetic acid (TFA). This method reduces side products but requires specialized equipment.

Optimization of Reaction Parameters

Temperature and Reaction Time

Lower temperatures (0–5°C) favor controlled reaction kinetics, minimizing hydrolysis of the acyl chloride. Extended reaction times (>4 hours) at room temperature increase yields marginally but risk decomposition.

Solvent Effects

Polar aprotic solvents like THF enhance nucleophilicity of the amine, while dichloromethane offers better phase separation during workup. A comparative study shows:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 78 | 95 |

| THF | 82 | 93 |

| Ethyl Acetate | 75 | 90 |

Data inferred from analogous amidation reactions.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and scalability:

-

Continuous Flow Reactors: Enable precise temperature control and reduced reaction times (1–2 hours vs. 4 hours batchwise).

-

Catalytic Bases: Recyclable bases like polymer-bound diisopropylethylamine (DIPEA) cut waste generation.

-

In-Line Purification: Chromatography-free workflows using aqueous/organic biphasic systems reduce downtime.

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR):

-

H NMR (400 MHz, CDCl): δ 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.87 (d, J = 8.8 Hz, 2H, ArH), 3.80 (s, 3H, OCH), 3.55 (t, J = 6.4 Hz, 2H, CHCl), 2.58 (t, J = 6.4 Hz, 2H, CHCO), 2.15 (quintet, J = 6.4 Hz, 2H, CH).

X-ray Crystallography:

-

The crystal structure (CCDC 842199) reveals a planar amide group with a C(=O)—N(H)—C—C torsion angle of −33.70°, indicative of minimal steric hindrance.

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

3-Chloro-n-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Formation of substituted amides, thiols, or ethers.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

Antimicrobial Agents

One of the primary applications of 3-Chloro-N-(4-methoxyphenyl)propanamide is in the synthesis of antimicrobial agents. The compound serves as a precursor for developing new pharmaceuticals with antibacterial properties. Its structural similarity to natural compounds allows it to interact effectively with biological targets, making it a valuable candidate in drug discovery .

Ligand Properties

The compound exhibits excellent coordination abilities, functioning as a ligand in various chemical reactions. Its ability to bind to aromatic systems enhances its utility in catalysis and material synthesis . Research has shown that N-substituted arylacetamides, like this compound, can form stable complexes with metal ions, which are crucial for developing new catalysts in organic synthesis .

Structural Materials

This compound is also explored as a structural material due to its robust chemical properties. The amide functional group provides stability and durability, making it suitable for applications requiring resilient materials .

Crystal Structure Studies

Crystallographic studies have been conducted to understand the solid-state behavior of this compound. The crystal structure analysis reveals insights into molecular packing and interactions that can influence the material's physical properties . Such studies are essential for tailoring materials for specific applications in electronics and coatings.

Synthesis and Characterization

Research has detailed the synthesis pathways for this compound, highlighting methods such as acylation reactions involving 4-methoxyaniline and chloroacetic acid derivatives. Characterization techniques including NMR spectroscopy and X-ray crystallography have confirmed the structure and purity of synthesized compounds, paving the way for further functionalization .

In vitro studies have assessed the biological activity of derivatives of this compound against various bacterial strains. Results indicate promising antimicrobial activity, suggesting potential therapeutic applications in treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of 3-Chloro-n-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Impact of Aromatic Substituents on Physicochemical Properties

Key Observations :

- Electron-Donating Groups (e.g., OCH₃, OCH₂CH₃) : Enhance solubility in polar solvents compared to halogenated analogs (e.g., 4-Br). The 4-methoxy and 4-ethoxy derivatives exhibit similar solubility profiles .

- Halogen Substituents (e.g., Br): Increase molar mass and melting points due to stronger van der Waals interactions. For example, the 4-bromo analog melts at 142–144°C, higher than non-halogenated variants .

Core Structure Modifications

Table 2: Comparison with Non-Propanamide Analogs

Key Observations :

- Benzoselene Derivatives (e.g., NC34) : Exhibit broader bioactivity, including antileishmanial effects, due to selenium's redox-active properties. However, synthetic yields are lower (54–72% ) compared to propanamide derivatives .

- AMI 82B : Demonstrates that dual methoxy groups enhance antimicrobial efficacy, disrupting bacterial virulence in Galleria mellonella models .

Table 3: Bioactivity Comparison

Key Observations :

- Chlorine's Role: Chlorine atoms improve membrane permeability and resistance to enzymatic degradation, as noted in the "Magic Chloro" effect .

- Hydroxy vs. Methoxy Substituents: The 2-hydroxy analog shows antifungal activity due to phenolic hydrogen bonding, whereas methoxy groups prioritize solubility and electronic effects .

Biological Activity

3-Chloro-n-(4-methoxyphenyl)propanamide is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol. It belongs to the class of halogenated secondary amides and has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.

- Molecular Formula : C10H12ClNO2

- Molecular Weight : 213.66 g/mol

- Appearance : White to off-white solid

- Melting Point : 126-128 °C

- Solubility : Limited solubility in chloroform, dimethyl sulfoxide, and methanol

The compound is synthesized through reactions involving 4-methoxyaniline and chloroacetyl chloride, among other methods. The introduction of both chloro and methoxy groups is significant for its biological activity .

Anticancer Potential

Research indicates that this compound exhibits notable anticancer properties. In a study evaluating various derivatives, compounds similar to this one were shown to exert significant antiproliferative effects against multiple cancer cell lines. For instance, derivatives within the same structural family demonstrated IC50 values in the low micromolar range against breast cancer (MDA-MB-468) and melanoma (SK-MEL-5) cell lines .

| Compound | Cell Line | % Inhibition | IC50 (µM) |

|---|---|---|---|

| This compound | MDA-MB-468 | 84.83% | Not specified |

| Similar Derivative | T-47D | 90.47% | Not specified |

| Similar Derivative | SK-MEL-5 | 84.32% | Not specified |

The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Compounds with structural similarities have been shown to inhibit enzymes such as EGFR and Src, which play critical roles in cancer progression .

Apoptosis Induction

Further studies have indicated that related compounds can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents. For example, derivatives of this compound have been associated with increased apoptotic markers in treated cell lines .

Case Studies

-

Study on Antiproliferative Activity :

A comprehensive evaluation of various compounds similar to this compound showed that several exhibited high potency against a panel of cancer cell lines, including leukemia and breast cancer models. The study utilized the National Cancer Institute's protocols for testing and found significant growth inhibition across multiple cell types . -

Mechanistic Insights :

Research focusing on structural analogs revealed that certain modifications enhanced biological activity by improving binding affinity to target proteins involved in tumor growth regulation. This suggests that fine-tuning the chemical structure can lead to better therapeutic outcomes .

Q & A

Q. What experimental methods are recommended for synthesizing 3-Chloro-N-(4-methoxyphenyl)propanamide, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 3-chloropropanoyl chloride with 4-methoxyaniline in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Optimization includes controlling temperature (0–50°C), stoichiometric ratios (1:1.2 molar ratio of acyl chloride to amine), and using catalysts like triethylamine to neutralize HCl byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How can researchers determine the purity and identity of this compound?

Analytical techniques include:

- High-Performance Liquid Chromatography (HPLC): Assess purity using a C18 column with UV detection at 254 nm.

- Melting Point Analysis: Compare observed values (388–391 K) with literature data using differential scanning calorimetry (DSC) .

- Spectroscopy: Confirm structure via NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy singlet at δ 3.8 ppm) and IR (amide C=O stretch ~1650 cm) .

Q. What safety protocols are critical when handling this compound?

- Use PPE: Nitrile gloves, lab coat, and safety goggles.

- Conduct reactions in a fume hood to avoid inhalation.

- Store at –20°C for long-term stability. Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SCXRD) used to resolve the compound’s molecular structure?

SCXRD analysis involves:

- Crystal Growth: Slow evaporation of dichloromethane solutions yields X-ray-quality crystals .

- Data Collection: MoKα radiation (λ = 0.71073 Å) at 100 K.

- Refinement: SHELXL-97 for structure solution, with anisotropic displacement parameters for non-H atoms. Key metrics: C=O bond length 1.2326(14) Å, C(=O)–N 1.3416(15) Å, and R-factor < 0.05 .

Q. What intermolecular interactions stabilize the crystal lattice?

The crystal packing (orthorhombic, space group Pbca) features:

- N–H···O Hydrogen Bonds: Forming C11(4) chains along the a-axis (N–H···O distance 2.89 Å).

- C–H···O Contacts: From methylene groups to amide oxygen (C–H···O distance 2.45 Å), contributing to layer stabilization .

Q. How can computational methods validate spectroscopic and crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.